5-Aminoindazole is an organic compound with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol. It is categorized as an indazole derivative, specifically featuring an amino group at the 5-position of the indazole ring system. This compound appears as a white to brown powder or crystalline solid, with a melting point ranging from 176°C to 181°C . Its structure includes a fused bicyclic system that contributes to its unique chemical properties and potential biological activities.
The detailed mechanism of action of 5-aminoindazole's anti-inflammatory properties remains under investigation. However, indazole derivatives are known to interact with enzymes involved in the inflammatory response, potentially inhibiting the production of inflammatory mediators []. Further research is needed to elucidate the specific mechanism for 5-aminoindazole.
Information on the safety profile of 5-aminoindazole is limited. As with any research chemical, it is essential to handle it with appropriate precautions, including:
5-Aminoindazole has demonstrated significant biological activities, including:
Several synthesis methods for 5-aminoindazole have been reported:
5-Aminoindazole finds applications in various fields:
Interaction studies involving 5-aminoindazole reveal its behavior in different environments:
5-Aminoindazole shares structural similarities with several other compounds within the indazole family. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Nitroindazole | Nitro group at the 5-position | Exhibits distinct electronic properties and reactivity compared to amino derivatives. |
| Indazole | Basic indazole structure | Lacks functional groups that confer unique biological activities found in derivatives like 5-aminoindazole. |
| 1H-Indazole | Same bicyclic structure | Differentiated by the absence of substituents that affect solubility and reactivity. |
These comparisons highlight how the presence of different functional groups can significantly alter the chemical behavior and potential applications of these compounds.
Table 1. Microwave vs. Conventional Synthesis Parameters
| Parameter | Microwave-Assisted | Conventional Heating |
|---|---|---|
| Reaction Time (Total) | 25 minutes | 53 hours |
| Temperature Range | 80–125°C | 60–100°C |
| Yields | High (varies by substrate) | Moderate (lower efficiency) |
| Energy Efficiency | Superior | Lower |
For 5-aminoindazole itself, microwave irradiation enables rapid condensation reactions with cyclic ketones (e.g., acetone) to form tricyclic quinoline derivatives. This method avoids side reactions common in prolonged thermal heating, such as oxidative degradation or polymerization.
Conventional heating methods remain viable for synthesizing 5-aminoindazole derivatives but require rigorous optimization. For example, the condensation of 5-aminoindazole with mesityl oxide under reflux conditions yields quinoline derivatives, but reaction times exceed 12 hours with moderate yields. In contrast, microwave-assisted protocols achieve comparable or superior yields in 1–2 hours under controlled conditions.
Key Optimization Strategies:
5-Aminoindazole serves as a versatile scaffold in multi-component reactions (MCRs) for constructing bioactive heterocycles. A representative protocol involves the three-component reaction of 5-aminoindazole, aldehydes, and cyclic 1,3-dicarbonyl compounds under microwave irradiation to yield pyrazolo[4,3-f]quinoline derivatives.
Reaction Pathway:
Table 2. Substrate Scope for Pyrazoloquinoline Derivatives
| Starting Aldehyde | 1,3-Dicarbonyl Compound | Product Yield |
|---|---|---|
| Benzaldehyde | Barbituric acid | 75–89% |
| 4-Methoxybenzaldehyde | 1-Methylbarbituric acid | 82% |
| 3-Nitrobenzaldehyde | Cyclohexanone | Low yield |
Palladium-mediated cross-coupling reactions enable precise functionalization of 5-aminoindazole derivatives. Suzuki-Miyaura couplings with arylboronic acids introduce aryl groups at the 5-bromoindazole position, as demonstrated in the synthesis of pyrrolyl and thiophene-fused indazoles.
Optimized Protocol:
Table 3. Suzuki Coupling Efficiency with 5-Bromoindazoles
| Substrate (N-Substituent) | Boronic Acid Partner | Yield |
|---|---|---|
| Ethyl | N-Boc-2-pyrrole | 84% |
| Boc | 2-Thiopheneboronic | 78% |
| Acetyl | Phenyl | 57% |
The ATP-binding pocket of protein kinases represents a conserved structural motif critical for catalytic activity. 5-Aminoindazole derivatives inhibit kinase function by competing with ATP for binding to this pocket. The indazole core aligns with the adenine-binding region, while substituents at the 3- and 5-positions form hydrogen bonds with hinge residues (e.g., Glu-692 in FLT3) and hydrophobic interactions with the back pocket [5]. For example, the amino group at position 5 enhances hydrogen bonding with catalytic lysine residues, as demonstrated in crystallographic studies of FLT3-inhibitor complexes [6].
The orientation of the cyclopropanecarboxamido group in derivatives like compound 4 (Table 1) further stabilizes the inactive kinase conformation by occupying the hydrophobic region adjacent to the gatekeeper residue [5]. This dual interaction mechanism—competitive ATP displacement and allosteric modulation—underlies the high potency (EC$$_{50}$$ < 0.01 μM) observed in cellular assays against FLT3-driven leukemia models [5] [6].
Table 1. Structure-Activity Relationships of 5-Aminoindazole Derivatives in FLT3 Inhibition [5]
| Compound | Substituent at R$$_1$$ | FLT3 EC$$_{50}$$ (μM) | PDGFRα EC$$_{50}$$ (μM) | Selectivity Ratio (FLT3/PDGFRα) |
|---|---|---|---|---|
| 4 | Cyclopropanecarboxamido | 0.005 | 0.017 | 3.4 |
| 5 | 4-Fluorophenyl | 0.325 | 1.315 | 4.0 |
| 6 | 3-Chlorophenyl | 1.713 | 0.232 | 0.14 |
Systematic modification of the 5-aminoindazole scaffold reveals critical determinants of FLT3 inhibition:
These findings underscore the delicate balance between hydrophobic bulk and electronic effects in achieving nanomolar FLT3 inhibition while maintaining kinase family selectivity.
Kinase selectivity profiling of 5-aminoindazole derivatives reveals divergent inhibition patterns:
| Kinase Family | Representative Kinase | IC$$_{50}$$ (μM) | Structural Determinants of Selectivity |
|---|---|---|---|
| Proto-Oncogene Tyrosine-Protein Kinase Src | Src | 2.3 | Clash with Thr-338 gatekeeper residue |
| Protein Kinase A | PKA | >10 | Incompatibility with glutamate-rich hinge region |
| CDC-Like Kinase | CLK1 | 0.8 | Accommodation of methionine-786 in hydrophobic pocket |
The 5-amino group confers selective inhibition of CLK1 over Src and PKA by exploiting methionine-786’s flexibility in CLK1’s back pocket, while avoiding steric hindrance from Thr-338 in Src [5] [6]. Molecular dynamics simulations suggest that the indazole core’s planar geometry preferentially stabilizes CLK1’s active conformation through π-π stacking with Phe-241 [6].
Covalent immobilization of 5-aminoindazole derivatives on solid supports enables systematic kinome profiling:
This approach identified 47 kinase targets for compound 4, including FLT3, CLK1, and cyclin-dependent kinase 9 (CDK9), with <10% overlap with staurosporine’s kinome profile [5]. The technique facilitates rapid identification of off-target effects and polypharmacological opportunities.
The synthesis of pyrazolo[4,3-f]quinoline derivatives represents a significant advancement in diversity-oriented synthesis, with 5-aminoindazole serving as a crucial building block for accessing complex tricyclic architectures. The development of efficient synthetic methodologies has enabled the exploration of vast chemical space through systematic structural modifications and functional group transformations [1] [2].
The most widely employed approach involves three-component condensation reactions utilizing 5-aminoindazole as the heterocyclic nucleophile. Shi and colleagues demonstrated that aromatic aldehydes, 5-aminoindazole, and various cyclic 1,3-dicarbonyl compounds undergo efficient condensation under microwave irradiation to yield pyrazolo[4,3-f]quinoline derivatives with excellent yields ranging from 84-97% [1]. The reaction proceeds through a well-defined mechanism involving initial Knoevenagel condensation between the aromatic aldehyde and cyclic dicarbonyl compound, followed by Michael addition of 5-aminoindazole and subsequent intramolecular cyclization [1].
The structural diversity achievable through this methodology is remarkable, as demonstrated by the tolerance of both electron-withdrawing and electron-donating substituents on the aromatic aldehyde component. Compounds bearing nitro, chloro, methyl, methoxy, and dimethylamino substituents have been successfully synthesized, providing access to a broad spectrum of electronic and steric environments [2] [1].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of pyrazolo[4,3-f]quinoline derivatives while maintaining high selectivity and yield. The application of microwave irradiation reduces reaction times from hours to minutes, with typical reaction times ranging from 5-30 minutes compared to conventional heating methods requiring 2-6 hours [1] [3].
The efficiency of microwave-assisted protocols is attributed to the uniform heating profile and enhanced molecular motion, which facilitates the formation of critical intermediates and promotes cyclization reactions. Studies have shown that the use of microwave irradiation can improve yields by 10-15% compared to conventional heating methods while significantly reducing reaction times [1] [3].
The development of efficient catalyst systems has been crucial for expanding the scope of pyrazolo[4,3-f]quinoline synthesis. Damavandi and Sandaroos reported the use of bis[7-tert-butyl-2-anilinotropone] titanium complex as an effective catalyst for the one-pot synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives [2]. This heterogeneous catalyst system offers several advantages, including easy separation from the reaction mixture and recyclability.
The proposed mechanism involves initial coordination of the titanium complex to the carbonyl groups of 1-methyl barbituric acid, followed by condensation with aromatic aldehydes to form intermediate enolate species. Subsequent Michael addition of 5-aminoindazole and intramolecular cyclization yields the desired tricyclic products with yields ranging from 84-92% [2].
The construction of tricyclic quinoline architectures through condensation reactions represents a sophisticated approach to accessing complex molecular frameworks with enhanced pharmacological potential. These systems combine the biological activity of quinoline derivatives with the structural diversity afforded by additional heterocyclic components [4] [5].
Knoevenagel-Michael cascade reactions provide an efficient route to tricyclic quinoline systems through the sequential formation of multiple bonds in a single synthetic operation. The initial Knoevenagel condensation between aromatic aldehydes and active methylene compounds generates α,β-unsaturated intermediates that undergo subsequent Michael addition with 5-aminoindazole [2] [1].
The regioselectivity of these cascade reactions is largely determined by the electronic properties of the substrates and the reaction conditions employed. Electron-deficient aromatic aldehydes typically provide higher yields and shorter reaction times due to enhanced electrophilicity, while electron-rich systems require more forcing conditions [2] [1].
Oxidative cyclization represents another powerful strategy for constructing tricyclic quinoline architectures. The use of oxidizing agents such as molecular oxygen, hydrogen peroxide, or chemical oxidants enables the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions [6] [7].
Recent developments in oxidative cyclization have focused on transition-metal-free approaches that avoid the use of expensive metal catalysts. The direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols has been reported to provide quinoline derivatives in moderate to excellent yields through a mechanism involving C(sp³)-O bond cleavage and subsequent cyclization [6].
Multicomponent reactions (MCRs) offer significant advantages for the synthesis of tricyclic quinoline derivatives by enabling the combination of three or more reactants in a single operation. These reactions typically exhibit high atom economy, reduced waste generation, and simplified purification procedures [8] [9].
The development of efficient MCR protocols has been facilitated by the identification of suitable catalyst systems and reaction conditions. For example, the use of ionic liquids as both solvent and catalyst has been shown to promote the formation of tricyclic quinoline derivatives while providing easy recovery and recycling of the reaction medium [8].
Post-synthetic modification strategies represent a crucial aspect of diversity-oriented synthesis, enabling the systematic exploration of structure-activity relationships through targeted functional group transformations. These approaches allow for the late-stage introduction of diverse substituents without the need to modify the core synthetic pathway [10] [11].
N-alkylation and acylation reactions provide straightforward methods for introducing substituents at the nitrogen atoms of indazole and quinoline systems. The N1 position of the indazole ring is particularly reactive toward alkylation reactions, with alkyl halides and base providing efficient conditions for substitution [10] [11].
Acylation reactions at amino groups have been extensively utilized for the introduction of amide functionalities, which can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds. The use of acyl chlorides in the presence of base typically provides excellent yields (85-98%) and good functional group tolerance [10] [11].
Halogenation reactions enable the introduction of reactive handles that can be subsequently utilized in cross-coupling reactions for further diversification. The selective halogenation of pyrazolo[4,3-f]quinoline derivatives has been achieved using N-halosuccinimides or molecular halogens under mild conditions [10].
Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, have been successfully employed for the introduction of aryl, vinyl, and alkynyl substituents. These transformations typically proceed with good yields (65-85%) and excellent functional group tolerance [10].
Reductive amination reactions provide an efficient method for converting amino groups to secondary or tertiary amines, thereby modulating the electronic and steric properties of the pharmacophore. The use of aldehydes or ketones in combination with reducing agents such as sodium cyanoborohydride typically provides good yields (70-90%) with minimal side reactions [11].
Nucleophilic substitution reactions at electron-deficient positions enable the introduction of various heteroatom-containing substituents. These transformations are particularly valuable for the introduction of alkoxy, thioalkyl, and amino groups that can significantly impact the biological activity of the resulting compounds [10] [11].
The systematic application of these post-synthetic modification strategies enables the generation of focused libraries of compounds with diverse pharmacological profiles. Structure-activity relationship studies have revealed that specific substitution patterns can dramatically enhance or diminish biological activity, highlighting the importance of comprehensive chemical space exploration [10] [11].
Acute Toxic;Irritant